Cas no 77477-63-5 (2-heptyl-5-4-(octyloxy)phenyl-1,3,4-thiadiazole)

2-heptyl-5-4-(octyloxy)phenyl-1,3,4-thiadiazole structure
77477-63-5 structure
Product Name:2-heptyl-5-4-(octyloxy)phenyl-1,3,4-thiadiazole
CAS No:77477-63-5
MF:C23H36N2OS
MW:388.609745025635
CID:1785272
PubChem ID:3616450
Update Time:2025-04-21

2-heptyl-5-4-(octyloxy)phenyl-1,3,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole, 2-heptyl-5-[4-(octyloxy)phenyl]-
    • 2-heptyl-5-[4-(octyloxy)phenyl]-1,3,4-Thiadiazole
    • 2-heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole
    • 2-heptyl-5-(4-(octyloxy)phenyl)-1,3,4-thiadiazole
    • AKOS024575959
    • 2-Heptyl-5-(4-octyloxy-phenyl)-[1,3,4]thiadiazole
    • 77477-63-5
    • SCHEMBL8742449
    • DA-20331
    • F0347-4937
    • 2-heptyl-5-4-(octyloxy)phenyl-1,3,4-thiadiazole
    • Inchi: 1S/C23H36N2OS/c1-3-5-7-9-11-13-19-26-21-17-15-20(16-18-21)23-25-24-22(27-23)14-12-10-8-6-4-2/h15-18H,3-14,19H2,1-2H3
    • InChI Key: HQAUWNKCUHZKOE-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(=CC=2)OCCCCCCCC)=NN=C1CCCCCCC

Computed Properties

  • Exact Mass: 388.25508
  • Monoisotopic Mass: 388.25483495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 15
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.8
  • Topological Polar Surface Area: 63.2Ų

Experimental Properties

  • PSA: 35.01

2-heptyl-5-4-(octyloxy)phenyl-1,3,4-thiadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0347-4937-2μmol
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F0347-4937-3mg
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F0347-4937-4mg
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